1-(2-chlorobenzyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
Scientific Research Applications
Synthesis and Biological Activities of Pyrazole Derivatives
Pyrazole derivatives, including 1-(2-chlorobenzyl)-1H-pyrazole-4-carbaldehyde, have been extensively studied for their wide range of biological activities. Pyrazoles serve as pharmacophores in various biologically active compounds and are valuable synthons in organic synthesis. Their derivatives exhibit diverse biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of these compounds involves steps like condensation followed by cyclization, often achieved under different conditions, including simple reaction conditions or microwave irradiation, leading to potential yields of heterocyclic appended pyrazoles (Dar & Shamsuzzaman, 2015).
Knoevenagel Condensation in Anticancer Agent Development
Knoevenagel condensation is a significant reaction used in synthesizing α, β‐unsaturated ketones/carboxylic acids, showcasing its utility in developing biologically active molecules. This reaction has been adapted on various pharmacophoric aldehydes, including pyrazole derivatives, leading to compounds with remarkable anticancer activity by targeting different cancer targets like DNA, microtubules, Topo‐I/II, and kinases. The review emphasizes the efficiency of Knoevenagel condensation in generating pharmacologically interesting molecules, particularly in cancer research (Tokala, Bora, & Shankaraiah, 2022).
Multicomponent Synthesis of Bioactive Pyrazole Derivatives
The multicomponent synthesis of pyrazole derivatives has gained popularity for its economy and efficiency in pharmaceutical chemistry. This approach has facilitated the development of various biologically active molecules containing the pyrazole moiety, particularly highlighting their antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory activities. The synthesis strategies, analytical data, and potential synthetic mechanisms are critical for designing more active biological agents and marketed drugs containing the pyrazole scaffold (Becerra, Abonía, & Castillo, 2022).
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]pyrazole-4-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-11-4-2-1-3-10(11)7-14-6-9(8-15)5-13-14/h1-6,8H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTVCQUUYIWDPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)C=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878218-13-4 | |
Record name | 1-[(2-chlorophenyl)methyl]-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.